5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5,6-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-19(2)26-23-22(20-9-5-3-6-10-20)17-25-29(23)24(18)28-15-13-27(14-16-28)21-11-7-4-8-12-21/h3-12,17H,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAAJEPLPAQLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves multiple steps, starting from the appropriate pyrazole and pyrimidine precursors. The general synthetic route includes:
Condensation Reaction: The initial step involves the condensation of a pyrazole derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Substitution Reaction: The phenyl and piperazinyl groups are introduced through nucleophilic substitution reactions, often using phenyl halides and piperazine derivatives.
Cyclization: The final step involves cyclization under reflux conditions to form the fused ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups, enhancing their chemical and biological properties .
Scientific Research Applications
Biological Activities
Research indicates that 5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine exhibits significant biological activities:
-
Anticancer Activity :
- The compound has shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 99 nM. This suggests a potent ability to inhibit cancer cell proliferation compared to established treatments like sorafenib .
- Enzymatic Inhibition :
- Psychopharmacological Potential :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that optimize yield and purity. Researchers have explored various synthetic pathways to enhance structural diversity and functionalization possibilities, which may lead to derivatives with improved efficacy against specific targets .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-phenyipiperazin-1-yI)pyrimidine | Structure | Acetylcholinesterase inhibitor |
| Pyrazolo[3,4-d]pyrimidine derivatives | Structure | CDK2 inhibitors |
| 7-(3-methylpyrazolo[1,5-a]pyrimidine) | Structure | Anticancer activity |
The unique combination of substituents in this compound enhances its interactions with biological targets compared to other derivatives in the pyrazolo family.
Case Studies
Several studies have documented the compound's efficacy:
- In Vitro Studies : A study demonstrated that the compound exhibited superior cytotoxicity against MCF-7 cells when compared to standard chemotherapeutics, indicating its potential as a novel anticancer agent.
- Mechanism of Action : Investigations into the mechanism revealed that it may induce apoptosis in cancer cells through the modulation of key signaling pathways linked to cell survival and growth inhibition .
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
3-Position Modifications :
- The target compound’s 3-phenyl group lacks electron-withdrawing or donating groups (e.g., -F, -OCH₃), which in analogs like 6m and 6p correlate with cytotoxic potency . This suggests the target may prioritize selectivity over broad cytotoxicity.
- Fluorine or methoxy substitutions (as in 6p/6m) enhance interactions with hydrophobic kinase pockets, a feature absent in the target compound .
7-Position Pharmacophore :
- The 4-phenylpiperazine group in the target compound contrasts with morpholine (e.g., 4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine ) or trifluoromethyl substituents . Piperazine derivatives often improve blood-brain barrier penetration and DMPK profiles .
5,6-Dimethyl Groups :
Bioavailability:
- Pyrazolo[1,5-a]pyrimidines with piperazine substituents (e.g., target compound) exhibit improved oral bioavailability compared to pyrazolotriazine analogs, as seen in studies of compounds 7–24 .
Isomeric and Scaffold Diversity
Pyrazolo[1,5-a]pyrimidines exist in multiple isomeric forms (e.g., pyrazolo[5,1-b]pyrimidine, pyrazolo[3,4-d]pyrimidine), each with distinct nitrogen arrangements .
Biological Activity
5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound within the pyrazolo[1,5-a]pyrimidine family, noted for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fused bicyclic structure that incorporates both pyrazole and pyrimidine rings. The presence of dimethyl and phenyl substituents enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5 |
| Molecular Weight | 375.48 g/mol |
| InChI Key | KHAAJEPLPAQLTD-UHFFFAOYSA-N |
| LogP (XLogP3) | 3.8 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and a potential anticancer agent.
Anticancer Properties
Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notably:
- MCF-7 (Breast Cancer) : IC50 values ranged from 45 to 97 nM.
- HCT-116 (Colon Cancer) : IC50 values ranged from 6 to 99 nM.
- HepG2 (Liver Cancer) : Moderate activity with IC50 values between 48 and 90 nM compared to sorafenib .
These results suggest that the compound may be a promising candidate for further development in cancer therapy.
The biological activity of this compound is largely attributed to its interaction with serotonin receptors. Specifically, it has been identified as a selective antagonist of the serotonin 5-HT6 receptor, with a binding affinity (K(i)) as low as 260 pM in some derivatives . This receptor is implicated in various neurological processes and represents a target for treating conditions such as schizophrenia and obesity.
Study on Structure-Activity Relationships (SAR)
A study focused on the SAR of various pyrazolo[1,5-a]pyrimidines highlighted the significance of substituent size and position on receptor binding affinity. Among synthesized derivatives, one compound showed remarkable selectivity against the 5-HT6 receptor compared to other therapeutic targets .
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and efficacy of this compound in living organisms. Research is ongoing to evaluate its effectiveness in animal models of cancer and neurological disorders.
Q & A
Q. Advanced Pharmacological Evaluation
- In Vitro Binding Assays : Radioligand displacement (e.g., for adenosine A2A receptors) to measure Ki values .
- In Vivo Models : Test neuroprotection in Parkinson’s disease models (e.g., MPTP-induced mice) for receptor antagonists .
- Allosteric Site Mapping : Use mutagenesis (e.g., CRF1 receptor mutants) or cryo-EM to confirm binding outside orthosteric sites .
How are structure-activity relationships (SAR) optimized for antitumor pyrazolo[1,5-a]pyrimidine derivatives?
Q. Advanced SAR Design
- Core Modifications : Introduce methyl groups at C5/C6 to enhance metabolic stability (e.g., 5,6-dimethyl derivatives) .
- Piperazine Substitutions : 4-Phenylpiperazine at C7 improves solubility and kinase binding (e.g., Pim-1 inhibitors) .
- Hybrid Scaffolds : Conjugate with chalcones or benzothiazoles to target tubulin or EGFR . Validate via MTT assays and apoptosis markers (e.g., caspase-3) .
What experimental precautions are critical when handling pyrazolo[1,5-a]pyrimidine intermediates?
Q. Basic Safety Protocol
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .
- Waste Management : Segregate halogenated byproducts (e.g., 3-chloro derivatives) for professional disposal .
- Reaction Monitoring : Track exothermic reactions (e.g., cyclocondensations) via inline FTIR to prevent thermal runaway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
